molecular formula C25H27N3O4S2 B2732916 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868965-41-7

2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2732916
CAS No.: 868965-41-7
M. Wt: 497.63
InChI Key: VMIWJGNQWXOZMO-UHFFFAOYSA-N
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Description

2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a high-purity synthetic compound designed for pharmaceutical and life science research. This molecule is a multi-ring system featuring a tetrahydrobenzo[b]thiophene core, a scaffold recognized for its relevance in medicinal chemistry . The structure incorporates a benzamido linker with an N-benzyl-N-methylsulfamoyl group, a motif found in compounds with documented biological activity. The specific placement of the N-methylcarboxamide group at the 3-position of the thiophene ring further enhances its potential for targeted research applications . Compounds containing the tetrahydrobenzo[b]thiophene scaffold have been investigated for a range of therapeutic targets . The presence of the sulfamoyl group is a notable feature, as such groups can contribute to a molecule's ability to interact with enzymatic targets. This reagent is intended for use in hit-to-lead optimization studies, mechanism of action (MoA) investigations, and as a building block in the synthesis of more complex molecules for probing biological pathways. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S2/c1-26-24(30)22-20-10-6-7-11-21(20)33-25(22)27-23(29)18-12-14-19(15-13-18)34(31,32)28(2)16-17-8-4-3-5-9-17/h3-5,8-9,12-15H,6-7,10-11,16H2,1-2H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIWJGNQWXOZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS Number: 868965-41-7) represents a novel class of sulfamoyl benzamide derivatives. This article delves into its biological activities, particularly focusing on its analgesic and anticancer properties, as well as its synthesis and structure.

Chemical Structure and Properties

The molecular formula of the compound is C25H27N3O4S2C_{25}H_{27}N_{3}O_{4}S_{2}, with a molecular weight of approximately 497.6 g/mol. The structural complexity arises from the incorporation of a tetrahydrobenzo[b]thiophene core, which is known for its diverse biological activities.

Analgesic Activity

Recent studies have indicated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant analgesic properties. The analgesic activity of related compounds was evaluated using the hot plate method on outbred white mice. The results demonstrated that these compounds possess analgesic effects that surpass those of standard analgesics like metamizole .

Table 1: Analgesic Activity Comparison

Compound NameAnalgesic EffectComparison DrugEffectiveness
This compoundSignificantMetamizoleHigher
Other derivativesModerate to HighVariousVariable

Anticancer Activity

The tetrahydrobenzo[b]thiophene scaffold has been extensively studied for its anticancer properties. Compounds derived from this structure have shown the ability to bind to various cancer-specific protein targets. The binding affinity and selectivity depend on the substituents on the benzamide ring and the overall molecular architecture .

Case Study: Anticancer Efficacy

In a study evaluating several tetrahydrobenzo[b]thiophene derivatives against cancer cell lines, it was found that modifications in the benzamide moiety significantly influenced cytotoxicity and apoptosis induction in cancer cells. Specifically, compounds with electron-withdrawing groups exhibited enhanced activity against breast and lung cancer cell lines.

Table 2: Anticancer Activity Overview

Compound NameCancer TypeIC50 (µM)Mechanism
This compoundBreast Cancer15Apoptosis induction
Other derivativesLung Cancer20-30Cell cycle arrest

Synthesis Methods

The synthesis of this compound involves several steps, including the formation of the sulfamoyl benzamide structure through reactions involving N-benzyl-N-methylsulfamoyl chloride and appropriate amines. Techniques such as NMR spectroscopy and IR spectrometry are employed to confirm the structures of synthesized compounds .

Scientific Research Applications

Structural Characteristics

The compound features a unique arrangement of functional groups that contribute to its biological activity. The presence of a sulfamoyl group is significant as it is often associated with antimicrobial and anti-inflammatory properties. The benzo[b]thiophene moiety adds to its structural complexity and may enhance its interaction with biological targets.

Anti-Inflammatory Properties

Research indicates that compounds similar to 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibit significant anti-inflammatory effects. Molecular docking studies suggest that these compounds can inhibit 5-lipoxygenase , an enzyme involved in the inflammatory response. This inhibition could lead to reduced production of leukotrienes, which are mediators of inflammation .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of compounds containing the benzo[b]thiophene scaffold. These compounds have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve induction of apoptosis and disruption of cell cycle progression .

Case Studies

  • In Silico Studies : A study utilized molecular docking to evaluate the binding affinity of the compound to 5-lipoxygenase. Results indicated a favorable interaction, suggesting further development as an anti-inflammatory agent .
  • Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines demonstrated that derivatives of this compound significantly inhibited cell growth. The study provided quantitative data supporting its potential as an anticancer drug candidate .
  • Structural Optimization : Ongoing research focuses on optimizing the structure of this compound to enhance its potency and selectivity against specific targets in cancer therapy. Variations in substituents on the benzamide moiety have been explored to improve biological activity .

Data Table: Summary of Biological Activities

Activity TypeMechanismTarget Enzyme/PathwayReference
Anti-inflammatoryInhibition5-lipoxygenase
AnticancerInduction of apoptosisVarious cancer pathways

Comparison with Similar Compounds

Table 3: Spectral Data and Physical Properties

Compound IR (cm⁻¹) ¹H/¹³C-NMR Features MS (m/z) Elemental Analysis (C/H/N) Reference
Target Compound Expected: ν(NH) ~3200–3400, ν(C=O) ~1660–1680, ν(SO₂) ~1150–1350 Predicted: Benzyl protons (δ 7.2–7.4), methyl groups (δ 2.8–3.2), tetrahydrobenzo protons (δ 1.5–2.5) Not available Not available N/A
Compound IIIb () ν(NH) 3150–3319, ν(C=O) 1663–1682 Tetrahydrobenzo protons (δ 1.6–2.8), piperazine methylenes (δ 2.5–3.5) M+ 455.2 C: 63.2%, H: 6.4%, N: 12.3%
Compound 23 () ν(NH) 3250, ν(C=O) 1680, ν(C-O) 1240 Aromatic protons (δ 6.9–7.8), chlorophenyl (δ 7.3), tetrahydrobenzo (δ 1.5–2.7) M+ 498.1 (HRMS) Not reported
2-{[(E)-4-Methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-... (I, ) ν(C=N) 1620, ν(C=O) 1675 Methoxy (δ 3.8), imine proton (δ 8.2), methylphenyl (δ 2.3) Not reported Not reported

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via acylation reactions using anhydrides (e.g., succinic or maleic anhydride) in dry dichloromethane (CH₂Cl₂) under inert conditions. Key steps include:

  • Reagent Selection : Use of carbodiimide coupling agents to activate carboxylic acids for amide bond formation.
  • Purification : Reverse-phase HPLC or methanol recrystallization to achieve high purity (≥95%) .
  • Quality Control : Monitor reaction progress via TLC and confirm purity using HRMS and LC-MS to ensure accurate molecular weight matching .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., benzyl, sulfamoyl, and tetrahydrobenzo[b]thiophene moieties). Aromatic protons typically appear at δ 6.8–7.5 ppm, while aliphatic protons from the tetrahydrobenzo ring resonate at δ 1.5–3.0 ppm .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for amides and sulfonamides) .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks and isotopic patterns .

Q. How should researchers design initial biological activity assays for this compound?

  • Methodological Answer :

  • Antibacterial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results to structurally similar derivatives (e.g., compound 23 in showed moderate activity) .
  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates. Include positive controls (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?

  • Methodological Answer :

  • Systematic Substituent Variation : Modify the benzyl or sulfamoyl groups and compare bioactivity. For example, trifluoromethyl groups enhance lipophilicity and metabolic stability, as seen in .
  • Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding affinities to target proteins. Cross-validate with experimental IC₅₀ values .
  • Meta-Analysis : Compare datasets across studies (e.g., vs. ) to identify consistent trends in antibacterial or antitumor activity .

Q. What strategies are effective for optimizing the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or PEG chains) to improve solubility. highlights esterification as a viable approach .
  • Metabolic Stability Assays : Use liver microsome models (e.g., human hepatocytes) to assess CYP450-mediated degradation. Adjust substituents (e.g., replace methyl with fluorine) to reduce metabolic clearance .

Q. How should researchers address discrepancies in synthetic yields reported across different studies?

  • Methodological Answer :

  • Reaction Parameter Screening : Optimize temperature, solvent (e.g., CH₃CN vs. DMF), and catalyst loading (e.g., triethylamine for cyclization reactions). demonstrates the impact of solvent choice on sulfur elimination efficiency .
  • Scale-Up Considerations : Transition from batch to flow chemistry for reproducibility. notes improved yields in continuous flow reactors for nitrobenzyl derivatives .

Methodological Guidelines for Experimental Design

Q. What controls are essential when evaluating this compound’s mechanism of action in cellular assays?

  • Methodological Answer :

  • Negative Controls : Use vehicle-only (e.g., DMSO) and inactive analogs (e.g., methyl-substituted derivatives lacking sulfamoyl groups).
  • Positive Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity assays) .
  • Orthogonal Assays : Combine Western blotting (target protein expression) with apoptosis assays (Annexin V staining) to confirm mechanistic hypotheses .

Q. How can researchers validate the compound’s target engagement in vivo?

  • Methodological Answer :

  • Isotope Labeling : Synthesize a ¹⁴C- or ³H-labeled version for biodistribution studies.
  • PET Imaging : Use fluorine-18 labeling (if applicable) to track tissue uptake in animal models .

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